![molecular formula C6H3Br2N3 B13512420 3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)
3,7-Dibromopyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination at the 3 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it more suitable for industrial applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: This compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form various substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts are commonly used along with bases such as potassium carbonate or cesium carbonate.
Major Products:
Substituted Pyrazolo[1,5-a]pyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Coupled Products: Products from Suzuki-Miyaura and Sonogashira couplings include aryl and alkynyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 3,7-dibromopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition of their activity. This makes it a valuable tool in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound features a similar fused ring system but with nitro groups instead of bromine atoms.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with amino and nitro groups, offering different reactivity and applications.
Uniqueness: 3,7-Dibromopyrazolo[1,5-a]pyrimidine is unique due to its bromine substituents, which provide distinct electronic properties and reactivity compared to its nitro-substituted counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity patterns .
Properties
Molecular Formula |
C6H3Br2N3 |
|---|---|
Molecular Weight |
276.92 g/mol |
IUPAC Name |
3,7-dibromopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H |
InChI Key |
CLVKERUANAERCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



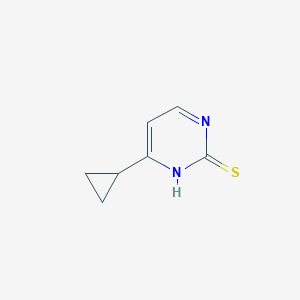
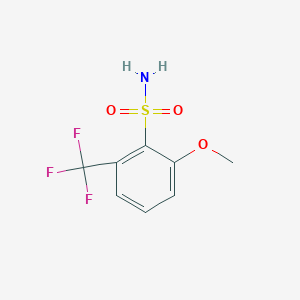
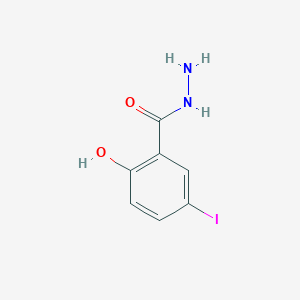
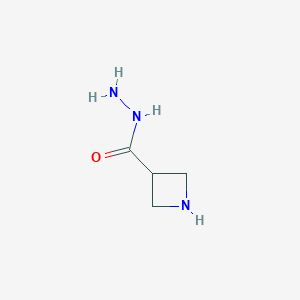
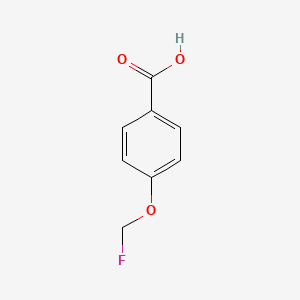
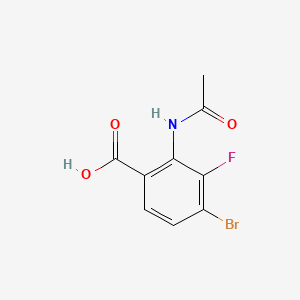
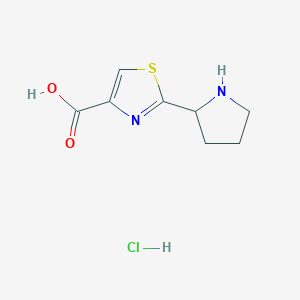
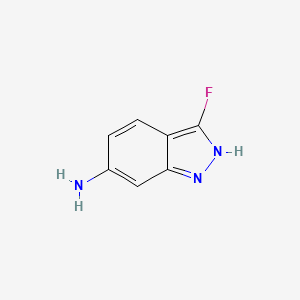
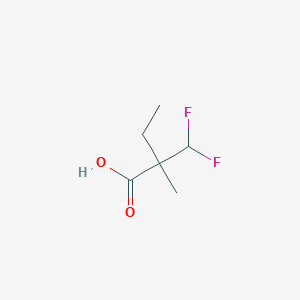
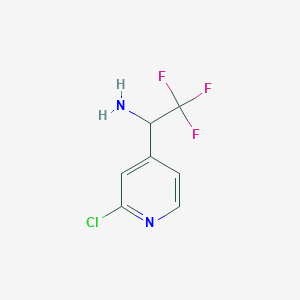
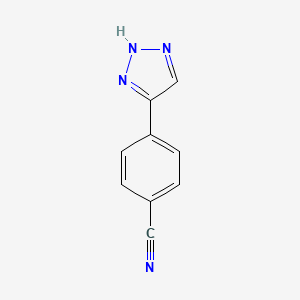
![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)

